Spiro[3.4]octane-5-sulfonamide
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Overview
Description
Spiro[34]octane-5-sulfonamide is a spirocyclic compound characterized by a unique structure where two rings share a single common atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[3One common approach is the annulation of cyclopentane and a four-membered ring . The reaction conditions often include the use of strong bases and specific catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production methods for spiro[3.4]octane-5-sulfonamide are less documented, but they likely involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Spiro[3.4]octane-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Spiro[3.4]octane-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity
Mechanism of Action
The mechanism of action of spiro[3.4]octane-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, making it useful in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane: Another spirocyclic compound with a larger ring system.
Spiropentane: A smaller spirocyclic compound with a highly strained structure.
Spiroindole: A spirocyclic compound with an indole ring, often used in drug design
Uniqueness
Spiro[3.4]octane-5-sulfonamide is unique due to its specific ring size and the presence of the sulfonamide group, which imparts distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Biological Activity
Spiro[3.4]octane-5-sulfonamide is a spirocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by various research findings and case studies.
Chemical Structure and Properties
This compound features a unique spirocyclic structure that enhances its pharmacological properties. The sulfonamide functional group is known for its reactivity and ability to form covalent bonds with biological targets, which is crucial for its mechanism of action.
Property | Description |
---|---|
Chemical Formula | C₈H₁₃N₁O₂S |
Molecular Weight | 185.26 g/mol |
Functional Groups | Sulfonamide, spirocyclic structure |
Solubility | Soluble in polar solvents |
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study on sulfonamide substituted compounds demonstrated their effectiveness against various bacterial strains, showcasing minimum inhibitory concentrations (MIC) in the low micromolar range.
- Case Study 1: In vitro tests showed that a derivative of this compound had an MIC of 4 μg/mL against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored in several studies, particularly focusing on its ability to inhibit pro-inflammatory cytokines.
- Case Study 2: A derivative was tested for its ability to reduce TNF-α levels in a lipopolysaccharide (LPS)-induced inflammation model, resulting in a significant decrease (up to 70%) in cytokine production .
Anticancer Activity
Recent investigations have highlighted the anticancer effects of this compound derivatives, particularly their role as potential inhibitors of cancer cell proliferation.
- Case Study 3: In a study evaluating the cytotoxic effects on human cancer cell lines, a compound derived from this compound exhibited an IC50 value of 12 μM against breast cancer cells (MCF-7), indicating promising anticancer activity .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The sulfonamide group can form covalent bonds with nucleophilic sites on proteins, modulating their activity and leading to various biological outcomes.
Interaction with Enzymes
Research has shown that this compound can inhibit certain enzymes involved in inflammatory pathways and cancer progression, such as cyclooxygenase (COX) and specific kinases associated with tumor growth .
Comparative Analysis with Related Compounds
To better understand the unique characteristics of this compound, it is useful to compare it with similar compounds:
Compound | Biological Activity | Notable Features |
---|---|---|
Spiro[3.4]octane-2-sulfonamide | Moderate antimicrobial activity | Different sulfonyl position |
Spiro[4.5.0]decane-5-sulfonamide | Significant anti-inflammatory effects | Larger cyclic structure |
Spiro[3.3]heptane-5-sulfonamide | Limited anticancer properties | Less reactivity due to structural differences |
Future Directions in Research
Given the promising biological activities associated with this compound, future research should focus on:
- Optimization of Derivatives: Enhancing the efficacy and selectivity of derivatives for specific therapeutic targets.
- In Vivo Studies: Conducting comprehensive animal studies to evaluate pharmacokinetics and toxicity profiles.
- Mechanistic Studies: Further elucidating the molecular mechanisms underlying its biological activities.
Properties
Molecular Formula |
C8H15NO2S |
---|---|
Molecular Weight |
189.28 g/mol |
IUPAC Name |
spiro[3.4]octane-8-sulfonamide |
InChI |
InChI=1S/C8H15NO2S/c9-12(10,11)7-3-1-4-8(7)5-2-6-8/h7H,1-6H2,(H2,9,10,11) |
InChI Key |
XIUUOTNBZHADGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(C1)CCC2)S(=O)(=O)N |
Origin of Product |
United States |
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